molecular formula C35H40Cl2N6O8S2 B11775779 Anatibant mesylate CAS No. 515880-69-0

Anatibant mesylate

Cat. No.: B11775779
CAS No.: 515880-69-0
M. Wt: 807.8 g/mol
InChI Key: XSDHLAGTQUKMIQ-YCBFMBTMSA-N
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Description

Anatibant mesylate is a selective, potent, small-molecule antagonist of the bradykinin B2 receptor. It has been developed for the treatment of traumatic brain injury. This compound crosses the blood-brain barrier, reduces brain edema formation and brain damage, and improves neurological function following experimental traumatic brain injury .

Preparation Methods

The synthesis of anatibant mesylate involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments to ensure consistency and quality.

Chemical Reactions Analysis

Anatibant mesylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered pharmacological properties.

Scientific Research Applications

Anatibant mesylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the interactions of bradykinin B2 receptor antagonists with their targets.

    Biology: It is used to investigate the role of bradykinin B2 receptors in various biological processes, including inflammation and pain.

    Medicine: It is being investigated for its potential therapeutic effects in the treatment of traumatic brain injury and other neurological disorders.

    Industry: It is used in the development of new drugs and therapeutic agents targeting bradykinin B2 receptors

Mechanism of Action

Anatibant mesylate exerts its effects by selectively binding to and antagonizing the bradykinin B2 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and vascular permeability. By blocking the action of bradykinin at this receptor, this compound reduces brain edema formation, brain damage, and improves neurological function following traumatic brain injury .

Comparison with Similar Compounds

Anatibant mesylate is unique among bradykinin B2 receptor antagonists due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its ability to cross the blood-brain barrier and its effectiveness at minimal concentrations, making it a promising candidate for the treatment of traumatic brain injury .

Properties

CAS No.

515880-69-0

Molecular Formula

C35H40Cl2N6O8S2

Molecular Weight

807.8 g/mol

IUPAC Name

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C34H36Cl2N6O5S.CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);1H3,(H,2,3,4)/t27-;/m0./s1

InChI Key

XSDHLAGTQUKMIQ-YCBFMBTMSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O

Origin of Product

United States

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